molecular formula C8H5Br2FO2 B1409782 Methyl 2,3-dibromo-6-fluorobenzoate CAS No. 1807032-88-7

Methyl 2,3-dibromo-6-fluorobenzoate

Cat. No.: B1409782
CAS No.: 1807032-88-7
M. Wt: 311.93 g/mol
InChI Key: ZPASMKRORGSCHV-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromo-6-fluorobenzoate is an organic compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by bromine atoms, and the hydrogen at position 6 is replaced by a fluorine atom. The compound is commonly used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

Methyl 2,3-dibromo-6-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases involves the cleavage of the ester bond, resulting in the formation of the corresponding acid and alcohol. Additionally, this compound may interact with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or no observable effects, while at higher doses, it can induce significant biological responses. For example, high doses of this compound may cause toxic or adverse effects, such as tissue damage or organ dysfunction. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its biological effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolism. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. For example, this compound may be transported by ATP-binding cassette (ABC) transporters, which play a role in the efflux of xenobiotics and other compounds from cells .

Subcellular Localization

The subcellular localization of this compound is influenced by factors such as targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biological activity. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dibromo-6-fluorobenzoate can be synthesized through the esterification of 2,3-dibromo-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dibromo-6-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,3-dibromo-6-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Methyl 2,3-dibromo-4-fluorobenzoate
  • Methyl 2,3-dibromo-5-fluorobenzoate
  • Methyl 2,3-dibromo-6-chlorobenzoate

Comparison: Methyl 2,3-dibromo-6-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl 2,3-dibromo-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPASMKRORGSCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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